N-cyclooctyl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Overview
Description
N-cyclooctyl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a useful research compound. Its molecular formula is C20H24FN3O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.18525518 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Drug Development
The development of pyridazinone derivatives, including compounds similar to "N-cyclooctyl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide", is a significant area of interest in medicinal chemistry. These compounds exhibit a wide range of biological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects, as demonstrated by a variety of pyridazino(4,5-b)indole-1-acetamide compounds (Habernickel, 2002). The exploration of these compounds can lead to the discovery of new drugs with potential applications in treating various conditions.
Molecular Docking and Drug Efficacy
Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including ligand-protein interactions, provide valuable insights into their therapeutic potential. These studies help in understanding the binding interactions of compounds with targets like Cyclooxygenase 1 (COX1), suggesting their utility in drug design and development for specific therapeutic applications (Mary et al., 2020).
Anticancer Activity and Molecular Docking
Research into 3(2h)-one pyridazinone derivatives has shown potential anti-oxidant activity, with some compounds synthesized displaying promising in-vitro anti-oxidant activity. Molecular docking studies using proteins such as cyclin-dependent kinase and DNA-hexamer ATGCAT suggest these compounds' viability in anticancer activity, indicating a method for assessing the therapeutic potential of new compounds in cancer treatment (Mehvish & Kumar, 2022).
Antimicrobial Applications
The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, aimed at antimicrobial applications, represents another avenue of research relevant to compounds like "this compound". These studies focus on developing compounds with potential as antimicrobial agents, demonstrating the diverse applications of such chemical entities in addressing microbial resistance (Darwish et al., 2014).
Properties
IUPAC Name |
N-cyclooctyl-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c21-16-10-8-15(9-11-16)18-12-13-20(26)24(23-18)14-19(25)22-17-6-4-2-1-3-5-7-17/h8-13,17H,1-7,14H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDCOIJJWGLQLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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